(a) Asymmetric alkylation of a chiral glycine derivative []:
This method employs (S)-tert-butyl 2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate (Boc-BMI), a chiral glycine equivalent. Boc-BMI undergoes asymmetric alkylation with 2-fluoroallyl tosylate to yield the desired product after acidic deprotection and basic hydrolysis. This approach offers high enantioselectivity and good yields.
(b) Heck cross-coupling reaction followed by deprotection and hydrolysis []:
This method utilizes a nickel(II) complex of allylglycine and a chiral auxiliary reagent, (S)-2-[N-(N'-benzylprolyl)amino]benzophenone. This complex undergoes a Heck cross-coupling reaction with 4-fluorobromobenzene. Subsequent alkylation with allyl bromide, acidic deprotection, and ion-exchange demineralization yield (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid with high enantiomeric purity.
(a) Synthesis of Fluorinated α-Amino Acid Derivatives []:
The compound serves as a precursor for synthesizing fluorinated α-amino acid derivatives, which are important building blocks for pharmaceutical and medicinal chemistry research.
(b) Synthesis of Cyclic Dipeptides []:The synthesis of methyl (R)-6-[(tert-butoxycarbonyl)amino]-4,5,6,7-tetrahydro-2-methyl-5-oxo-1,4-thiazepine-3-carboxylate and its hexahydro analogues, utilized as dual ACE/NEP inhibitors, employs (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoic acid as a key intermediate.
(c) Potential Inhibitors of L-Asparagine Biosynthesis []:This compound serves as a starting material in synthesizing electrophilic amide analogs of (S)-2,3-diaminopropionic acid, explored as potential inhibitors of L-asparagine synthetase for cancer treatment research.
(d) Synthesis of Isoxazole- and Isoxazoline-3-phosphonates []:The compound is used in the synthesis of 5-substituted 3-(diethoxyphosphoryl)isoxazoles and -2-isoxazolines via 1,3-dipolar cycloaddition reactions. These heterocycles are valuable intermediates in medicinal chemistry and drug development.
(e) Synthesis of Non-Natural Amino Acids as Covalent Inhibitors for Protein-Protein Interactions []:The compound acts as a starting point for synthesizing non-natural amino acids containing weakly electrophilic warheads. These modified amino acids target specific lysine residues in proteins, potentially leading to the development of novel cancer therapies.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2